TiO2 Film Surface Morphology: Butoxide-Derived Films Exhibit Lower Roughness and Higher Fractal Dimension vs. Isopropoxide
Atomic force microscopy (AFM) characterization of TiO₂ nanocrystalline thin films prepared via sol-gel dip-coating demonstrates that precursor selection critically influences film morphology. Titanium butoxide-derived films exhibit a relatively smoother surface and higher fractal dimension values compared to films prepared from titanium isopropoxide under identical processing conditions [1]. This morphological difference arises from the lower hydrolysis rate of the bulkier butoxide ligand, which moderates the condensation reaction and yields films with distinct surface complexity characteristics.
| Evidence Dimension | TiO2 film surface morphology |
|---|---|
| Target Compound Data | Higher fractal dimension; relatively smoother surface |
| Comparator Or Baseline | Titanium isopropoxide (TTIP): lower fractal dimension; more rough and complex surface characteristics |
| Quantified Difference | Directional: higher fractal dimension values observed for titania films derived from titanium butoxide |
| Conditions | Sol-gel dip-coating technique; atomic force microscopy (AFM) characterization |
Why This Matters
Smoother TiO₂ films with controlled fractal dimension are essential for optical coatings and photovoltaic photoanodes where surface roughness directly impacts light scattering, charge transport, and interfacial adhesion.
- [1] Falaras P, Xagas AP. Roughness and fractality of nanostructured TiO2 films prepared via sol-gel technique. J Mater Sci. 2002;37(17):3855–3860. doi:10.1023/A:1019675321549 View Source
